2,2',5-Tribromodiphenyl ether

Vue d'ensemble

Description

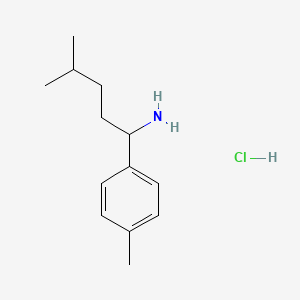

2,2’,5-Tribromodiphenyl ether is a brominated compound . It is an isomer of PBB 37, a brominated biphenyl that can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .

Molecular Structure Analysis

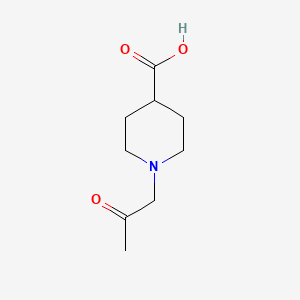

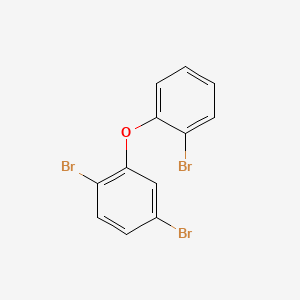

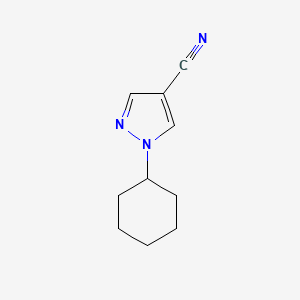

The molecular formula of 2,2’,5-Tribromodiphenyl ether is C12H7Br3O . The structure consists of two aromatic rings connected by an oxygen atom, with three bromine atoms attached to the carbon atoms .Physical And Chemical Properties Analysis

2,2’,5-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm3, a boiling point of 359.9±42.0 °C at 760 mmHg, and a flash point of 147.0±26.4 °C . It has a molar refractivity of 75.8±0.3 cm3 and a molar volume of 208.6±3.0 cm3 .Applications De Recherche Scientifique

Endocrine Disruption Research

2,2’,5-Tribromodiphenyl ether: is part of a group of chemicals known as Polybrominated Diphenyl Ethers (PBDEs), which are common endocrine disruptors. Research in this field focuses on how these compounds interact with the endocrine system, potentially altering hormonal signaling and function. Studies have shown that human exposure to PBDEs can influence glucose metabolism, thyroid function, and ovarian function, and may also affect cancer risk .

Environmental Toxicology

Environmental toxicology research examines the impact of PBDEs on ecosystems and organisms. 2,2’,5-Tribromodiphenyl ether , as a PBDE, has been studied for its accumulation in the environment and its long-term effects on wildlife and human health. This includes investigating its persistence in soil and water, bioaccumulation in the food chain, and potential toxicological effects on various species .

Flame Retardancy Studies

PBDEs, including 2,2’,5-Tribromodiphenyl ether , have been widely used as flame retardants in various industrial products. Research in this area explores the effectiveness of these compounds in reducing flammability in textiles, electronics, and other materials. It also investigates the trade-offs between their flame-retardant properties and their environmental and health impacts .

Cancer Research

There is ongoing research into the anticancer properties of certain PBDEs. While 2,2’,5-Tribromodiphenyl ether itself may not be directly used as an anticancer drug, its structural relatives and their bioactivity patterns are being studied. Researchers are interested in understanding the mechanisms through which these compounds can target malignant cells and induce apoptosis, particularly through the intrinsic mitochondrial pathway .

Analytical Chemistry

In analytical chemistry, 2,2’,5-Tribromodiphenyl ether is used as a reference compound for the identification and quantification of PBDEs in environmental samples. This application is crucial for monitoring the levels of these compounds in ecosystems and assessing their potential risks .

Material Science

Research in material science involves studying the properties of PBDEs like 2,2’,5-Tribromodiphenyl ether to develop new materials with enhanced flame-retardant capabilities. This includes synthesizing novel polymers and composites that incorporate PBDEs to improve their resistance to fire without compromising their mechanical and physical properties .

Safety and Hazards

Propriétés

IUPAC Name |

1,4-dibromo-2-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZLXBWRNJAGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879853 | |

| Record name | BDE-18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromo-2-(2-bromophenoxy)benzene | |

CAS RN |

407606-55-7 | |

| Record name | 2,2',5-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407606557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P6H1RD27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)

![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)